4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
Research involving thiazole derivatives has shown significant promise in anticancer applications. Compounds structurally related to the one you're inquiring about have been synthesized and evaluated for their efficacy against various cancer cell lines. For example, substituted benzamides derived from a similar synthetic pathway have demonstrated moderate to excellent anticancer activity in vitro, indicating potential for further development as chemotherapeutic agents (Ravinaik et al., 2021).
Antimicrobial Activity
Another significant area of application for thiazole derivatives is in the development of antimicrobial agents. Studies have shown that thiazole-based compounds can exhibit significant antibacterial and antifungal activities. A convenient, rapid microwave-assisted synthesis of certain thiazole derivatives highlighted their potential as novel antimicrobial agents, offering a promising direction for combating resistant strains of bacteria and fungi (Raval et al., 2012).
Synthetic Chemistry Techniques
The synthesis and functionalization of thiazole derivatives also represent a crucial area of research with broad applications. Innovative synthetic routes to create thiazole and related heterocyclic compounds offer valuable insights into the development of new pharmaceuticals, agrochemicals, and materials. Studies detailing the chemoselective thionation-cyclization of enamides to produce thiazoles underline the versatility and utility of these methods in constructing complex molecules with potential therapeutic uses (Kumar et al., 2013).
Properties
IUPAC Name |
4-methyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-8-17(3,4)12-6-5-7-13(14(10)12)19-16(20)15-11(2)18-9-21-15/h5-7,9-10H,8H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRWTTVYMUKNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)NC(=O)C3=C(N=CS3)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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